molecular formula C13H16N4O B3339702 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide CAS No. 1158103-99-1

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B3339702
CAS No.: 1158103-99-1
M. Wt: 244.29 g/mol
InChI Key: NGBOLHCXGNMUHM-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a benzene ring with a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Attachment of the Benzene Ring: The pyrazole derivative is then reacted with a benzyl halide under basic conditions to form the pyrazolylmethylbenzene intermediate.

    Introduction of the Carboximidamide Group: The final step involves the conversion of the benzene ring to a carboximidamide group through a reaction with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carboximidamide group, converting it to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties in organic reactions, such as oxidation and hydrolysis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is particularly significant due to its known bioactivity.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzene ring and carboximidamide group.

    Benzene-1-carboximidamide: Lacks the pyrazole ring but contains the carboximidamide group.

    N’-hydroxybenzene-1-carboximidamide: Similar structure but without the pyrazole ring.

Uniqueness

The uniqueness of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the carboximidamide group allows for diverse interactions with metal ions and biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-6-10(2)17(15-9)8-11-4-3-5-12(7-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBOLHCXGNMUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)/C(=N/O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 2
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide

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